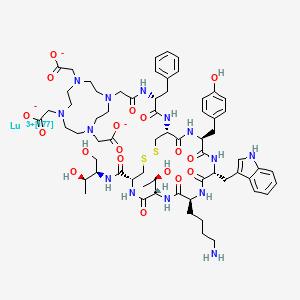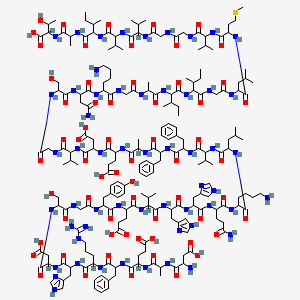
Z-D-Asn(Trt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Asn(Trt)-OH, also known as N-α-(benzyloxycarbonyl)-D-asparagine, is a derivative of asparagine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is characterized by the presence of a benzyloxycarbonyl (Z) group and a trityl (Trt) group, which protect the amino and carboxyl groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Asn(Trt)-OH typically involves the protection of the amino and carboxyl groups of D-asparagine. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is achieved by reacting D-asparagine with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The carboxyl group is then protected using the trityl (Trt) group, which is introduced by reacting the intermediate product with trityl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced to remove the protective groups, yielding free D-asparagine.
Substitution: The trityl group can be substituted with other protective groups or functional groups, depending on the desired application.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation can be employed to remove the protective groups.
Substitution: Trityl chloride and pyridine are commonly used for introducing the trityl group, while other reagents like trifluoroacetic acid can be used for its removal.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Free D-asparagine.
Substitution: Various protected or functionalized derivatives of D-asparagine.
Scientific Research Applications
Z-D-Asn(Trt)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a building block for the synthesis of peptides and proteins. The protective groups ensure that the amino and carboxyl groups remain intact during the synthesis process, allowing for the formation of specific peptide bonds.
In biology and medicine, this compound is used in the study of protein structure and function. It is also employed in the development of peptide-based drugs and therapeutic agents. The compound’s ability to protect functional groups makes it valuable in the synthesis of complex peptides and proteins with high specificity and purity.
Mechanism of Action
The mechanism of action of Z-D-Asn(Trt)-OH is primarily related to its role as a protective agent in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group from unwanted reactions, while the trityl (Trt) group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides and proteins.
Molecular Targets and Pathways: this compound does not have specific molecular targets or pathways as it is not an active pharmaceutical ingredient. Its primary function is to facilitate the synthesis of peptides and proteins by protecting reactive groups during the synthesis process.
Comparison with Similar Compounds
Z-D-Asn-OH: This compound lacks the trityl group, making it less effective in protecting the carboxyl group during peptide synthesis.
Boc-D-Asn(Trt)-OH: This compound uses a tert-butyloxycarbonyl (Boc) group instead of the benzyloxycarbonyl (Z) group for protecting the amino group. The Boc group is more easily removed under acidic conditions compared to the Z group.
Fmoc-D-Asn(Trt)-OH: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group for protecting the amino group. The Fmoc group is removed under basic conditions, providing an alternative protection strategy.
Uniqueness: Z-D-Asn(Trt)-OH is unique due to its combination of the benzyloxycarbonyl (Z) and trityl (Trt) protective groups. This combination provides robust protection for both the amino and carboxyl groups, making it highly effective in peptide synthesis. The selective removal of these protective groups under specific conditions allows for precise control over the synthesis process, resulting in high-purity peptides and proteins.
Properties
IUPAC Name |
(2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVBKISSJULIGI-HHHXNRCGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B612826.png)






